

# analytical techniques for quantifying 8-Methoxy-chroman-3-carboxylic acid

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## Compound of Interest

Compound Name: 8-Methoxy-chroman-3-carboxylic acid

Cat. No.: B021784

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An Application Note on the Quantitative Analysis of **8-Methoxy-chroman-3-carboxylic acid** in Human Plasma using LC-MS/MS

## Introduction

**8-Methoxy-chroman-3-carboxylic acid** is a heterocyclic compound with a chroman core, a structure found in various bioactive molecules. Its role as a potential pharmaceutical agent or a metabolite necessitates the development of a robust and sensitive analytical method for its quantification in biological matrices. This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of **8-Methoxy-chroman-3-carboxylic acid** in human plasma. The method employs a straightforward sample preparation procedure involving protein precipitation followed by solid-phase extraction, ensuring high recovery and minimal matrix effects. This protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, or metabolic studies.

## Materials and Methods

### Reagents and Chemicals

- **8-Methoxy-chroman-3-carboxylic acid** reference standard (purity >98%)
- **8-Methoxy-chroman-3-carboxylic acid-d3** (internal standard, IS)

- Formic acid (LC-MS grade)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (Type I, ultrapure)
- Human plasma (K2-EDTA)

## Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for the analysis.

## Sample Preparation

The extraction of **8-Methoxy-chroman-3-carboxylic acid** from human plasma was performed using a combination of protein precipitation and solid-phase extraction (SPE).

- A 100  $\mu\text{L}$  aliquot of human plasma was spiked with 10  $\mu\text{L}$  of the internal standard (IS) working solution.
- Protein precipitation was induced by adding 300  $\mu\text{L}$  of acetonitrile containing 0.1% formic acid.
- The mixture was vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes.
- The supernatant was transferred to a clean tube and diluted with 500  $\mu\text{L}$  of water containing 0.1% formic acid.
- The diluted supernatant was loaded onto a pre-conditioned mixed-mode anion exchange SPE cartridge.
- The cartridge was washed with 1 mL of 5% methanol in water, followed by 1 mL of acetonitrile.

- The analyte and IS were eluted with 500 µL of 5% formic acid in acetonitrile.
- The eluate was evaporated to dryness under a gentle stream of nitrogen at 40°C and reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.

## Experimental Protocols

### Liquid Chromatography

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- Column Temperature: 40°C
- Gradient Elution: A linear gradient was employed, starting at 10% B, increasing to 90% B over 3 minutes, holding for 1 minute, and then returning to initial conditions for re-equilibration.

### Mass Spectrometry

- Ionization Mode: Electrospray Ionization (ESI), Negative
- Ion Source Temperature: 500°C
- Capillary Voltage: -3.5 kV
- Multiple Reaction Monitoring (MRM): The transitions were monitored as detailed in the table below.

## Data Presentation

Table 1: LC-MS/MS Parameters for **8-Methoxy-chroman-3-carboxylic acid** and Internal Standard

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (V)
8-Methoxy-chroman-3-carboxylic acid (Quantifier)	207.1	163.1	100	-15
8-Methoxy-chroman-3-carboxylic acid (Qualifier)	207.1	119.1	100	-25
8-Methoxy-chroman-3-carboxylic acid-d3 (IS)	210.1	166.1	100	-15

Table 2: Summary of Hypothetical Method Validation Data

Parameter	Result
Linearity Range	1 - 1000 ng/mL
Correlation Coefficient (r <sup>2</sup> )	> 0.995
Lower Limit of Quantification (LLOQ)	1 ng/mL
Intra-day Precision (%CV)	≤ 8.5%
Inter-day Precision (%CV)	≤ 10.2%
Accuracy (% Bias)	Within ± 9.0% of nominal values
Mean Extraction Recovery	> 85%
Matrix Effect	Minimal, compensated by internal standard

## Visualizations

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